tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Overview
Description
“tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate” is a chemical compound with the CAS Number: 1202800-68-7. It has a molecular weight of 223.27 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-8-9(6-14)13-7-12-8/h7H,4-6H2,1-3H3,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a boiling point of 415.8±45.0 C at 760 mmHg . It is stored at a temperature of 4C .Scientific Research Applications
Organic Synthesis and Catalysis
This compound has been explored for its utility in organic synthesis, particularly in the formation of complex molecules and ligands. For instance, research into the chemistry and properties of pyridine and benzimidazole compounds provides insights into the preparation and properties of compounds related to tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate. These studies highlight the potential of such compounds in forming metal complexes and catalyzing chemical reactions due to their unique structural and electronic properties (Boča, Jameson, & Linert, 2011).
Pharmacophore Design
The structural motif of tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is significant in the design of pharmacophores, especially for the inhibition of specific protein kinases. Studies on p38α MAP kinase inhibitors reveal the importance of imidazole scaffolds in developing selective inhibitors. These findings underscore the role of imidazole derivatives in medicinal chemistry for designing drugs with targeted action mechanisms (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Antioxidant Properties
The antioxidant potential of tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate and related compounds has been a subject of study. Synthetic phenolic antioxidants (SPAs) research demonstrates the environmental occurrence and human exposure to various SPAs, including tert-butylated compounds. These studies suggest the need for further research into novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Development of Inhibitors
Research into imidazopyridine-based derivatives, including structures similar to tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate, has identified potential applications in combating multi-drug resistant bacterial infections. These compounds have been shown to possess a range of pharmacological activities, highlighting their significance in the development of new antibacterial agents with minimal side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).
Safety And Hazards
Future Directions
Imidazole compounds, such as “tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate”, have a broad range of chemical and biological properties. They are key components in the development of new drugs . Therefore, the future directions for this compound could involve further exploration of its potential applications in drug development.
properties
IUPAC Name |
tert-butyl 3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-8-9(6-14)13-7-12-8/h7H,4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOLMFKQDDOSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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